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molecular formula C18H19N3O B8737325 N-(3-amino-4-methylphenyl)-3-(2-cyanopropan-2-yl)benzamide

N-(3-amino-4-methylphenyl)-3-(2-cyanopropan-2-yl)benzamide

Cat. No. B8737325
M. Wt: 293.4 g/mol
InChI Key: TYVHWMWGBLWDBH-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

To a solution of the above-mentioned crude product of 3-(1-cyano-1-methylethyl)-N-(4-methyl-3-nitrophenyl)benzamide in tetrahydrofuran (300 mL) was added an aqueous solution (500 mL) of sodium dithionite (78.1 g, 629 mmol), and the mixture was stirred at 100° C. for 2 hr. The organic layer of the reaction mixture was separated, and the aqueous layer was extracted with ethyl acetate (2×150 mL). The combined organic layer was washed with saturated brine (150 mL), and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=98/2→0/100), and the fractions containing the object product were concentrated under reduced pressure to give the title compound (5.60 g, 38%) as a yellow solid.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-cyano-1-methylethyl)-N-(4-methyl-3-nitrophenyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:6]1[CH:7]=[C:8]([CH:22]=[CH:23][CH:24]=1)[C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]([N+:19]([O-])=O)[CH:13]=1)=[O:10])([CH3:5])[CH3:4])#[N:2].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O1CCCC1>[NH2:19][C:14]1[CH:13]=[C:12]([NH:11][C:9](=[O:10])[C:8]2[CH:22]=[CH:23][CH:24]=[C:6]([C:3]([C:1]#[N:2])([CH3:5])[CH3:4])[CH:7]=2)[CH:17]=[CH:16][C:15]=1[CH3:18] |f:1.2.3|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-(1-cyano-1-methylethyl)-N-(4-methyl-3-nitrophenyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C)(C)C=1C=C(C(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])C=CC1
Name
Quantity
500 mL
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer of the reaction mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×150 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=98/2→0/100)
ADDITION
Type
ADDITION
Details
the fractions containing the object product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C=CC1C)NC(C1=CC(=CC=C1)C(C)(C)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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